molecular formula C15H13N3 B13397061 Nicotelline (unlabeled)

Nicotelline (unlabeled)

Cat. No.: B13397061
M. Wt: 235.28 g/mol
InChI Key: OMHXQICXRZQTKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotelline involves the formation of three linked pyridine rings. One of the early synthetic routes described by Kuffner and Kaiser in 1954 involves the reaction of 3-pyridylmagnesium bromide with 2,4-dichloropyridine under specific conditions . The reaction is carried out in an inert atmosphere, typically using nitrogen or argon, and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of nicotelline is not well-documented, but it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity nicotelline .

Chemical Reactions Analysis

Types of Reactions

Nicotelline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nicotelline can yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives .

Comparison with Similar Compounds

Nicotelline is similar to other minor tobacco alkaloids such as anabasine, anatabine, and anatalline . it is unique in its structure, consisting of three linked pyridine rings, which distinguishes it from these other alkaloids .

    Anabasine: Anabasine is a pyridine alkaloid found in tobacco and other plants.

    Anatabine: Anatabine is another pyridine alkaloid with a structure similar to anabasine.

    Anatalline: Anatalline is a minor tobacco alkaloid that is structurally related to anatabine and anabasine.

Nicotelline’s unique structure and properties make it a valuable compound for various scientific research applications and distinguish it from other similar alkaloids.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1,2-dihydropyridin-5-yl)-4-pyridin-3-ylpyridine

InChI

InChI=1S/C15H13N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-6,8-11,17H,7H2

InChI Key

OMHXQICXRZQTKY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=CN1)C2=NC=CC(=C2)C3=CN=CC=C3

Origin of Product

United States

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